molecular formula C7H7BrO2 B14221234 Ethyl 5-bromopent-4-en-2-ynoate CAS No. 548757-27-3

Ethyl 5-bromopent-4-en-2-ynoate

Cat. No.: B14221234
CAS No.: 548757-27-3
M. Wt: 203.03 g/mol
InChI Key: HUXDZEZSUBYAEO-UHFFFAOYSA-N
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Description

Ethyl 5-bromopent-4-en-2-ynoate is an α,β-acetylenic ester featuring a conjugated alkyne and alkene system with a bromine substituent at the terminal position. Its structure combines electrophilic (bromine) and electron-deficient (ynoate) moieties, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, cross-coupling reactions, and cyclopropane derivatization .

Properties

CAS No.

548757-27-3

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

ethyl 5-bromopent-4-en-2-ynoate

InChI

InChI=1S/C7H7BrO2/c1-2-10-7(9)5-3-4-6-8/h4,6H,2H2,1H3

InChI Key

HUXDZEZSUBYAEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromopent-4-en-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl pent-4-en-2-ynoate. This reaction typically uses bromine (Br2) in a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromopent-4-en-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .

Scientific Research Applications

Ethyl 5-bromopent-4-en-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromopent-4-en-2-ynoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 5-bromopent-4-en-2-ynoate with structurally analogous esters, focusing on substituent effects, synthetic utility, and reactivity.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

  • Structure: Shares the pent-2-ynoate backbone but substitutes the bromine with a diphenyl group and an ethoxycarbonyloxy moiety.
  • Synthetic Applications: Used in propargylation reactions for synthesizing homopropargyl alcohols. The bulky diphenyl groups enhance steric control during nucleophilic additions, contrasting with the electrophilic bromine in this compound, which facilitates oxidative coupling .
  • Crystallography: The diphenyl derivative exhibits a planar geometry stabilized by π-π stacking (CCDC 1901024), whereas bromine’s electronegativity in this compound may induce dipole-dipole interactions .

(R,R)/(S,S)-Ethyl 3-Phenyl-4-Bromo-2-(Tosylamino)Pent-4-enoate (46)

  • Structure: Contains a bromoalkene and a tosylamino group, differing in the substitution pattern (phenyl and amino groups vs. a simple ynoate).
  • Reactivity: The tosylamino group directs regioselectivity in imine allenylation reactions, whereas this compound’s alkyne moiety is more reactive toward Sonogashira couplings. The low yield (18%) in synthesizing compound 46 highlights challenges in stabilizing bromoalkenes compared to bromoalkynes .

Ethyl 2-Phenylacetoacetate

  • Structure : A β-ketoester lacking alkyne or bromine substituents.
  • Functionality: The α-acetyl group enables keto-enol tautomerism, making it a precursor for heterocycles (e.g., pyrazoles). In contrast, this compound’s alkyne and bromine groups favor electrophilic additions or transition-metal-catalyzed reactions .

Ethyl 4-Nitrobenzoate Derivatives

  • Structure : Aromatic esters with nitro substituents (e.g., Ethyl 4-nitrocinnamate).
  • Applications: Nitro groups enhance bioactivity (e.g., antifungal properties) but reduce electrophilicity compared to bromoalkynes. This compound’s alkyne-bromine synergy is more suited for click chemistry or Suzuki-Miyaura couplings .

Data Table: Key Structural and Reactivity Comparisons

Compound Name Key Substituents Synthetic Yield* Primary Reactivity Applications
This compound Bromine, alkyne Not reported Cross-coupling, cycloadditions Pharmaceutical intermediates
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Diphenyl, ethoxycarbonyloxy High (crystallized) Propargylation, nucleophilic additions Homopropargyl alcohol synthesis
Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate Bromoalkene, tosylamino 18% Allenylation with imines Chiral amine precursors
Ethyl 2-phenylacetoacetate Phenyl, β-ketoester High Keto-enol tautomerism Heterocycle synthesis

*Yields inferred from referenced procedures.

Research Findings and Mechanistic Insights

  • Bromoalkyne Reactivity: this compound’s bromine acts as a leaving group in SN2 reactions, while the ynoate participates in [2+2] cycloadditions with alkenes. This dual functionality is absent in non-halogenated analogs like Ethyl 2-phenylacetoacetate .
  • Steric vs. Electronic Effects : Bulky substituents (e.g., diphenyl groups in ) hinder electrophilic attacks but stabilize intermediates, whereas bromine’s electronegativity accelerates oxidative additions in palladium-catalyzed reactions.
  • Catalytic Systems : MgBr₂·OEt₂ in compound 46 ’s synthesis contrasts with Zn/AlCl₃ in , suggesting that bromide salts favor allenylation, while Lewis acids like AlCl₃ promote conjugate additions.

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